Pkr inhibitor,negative control

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

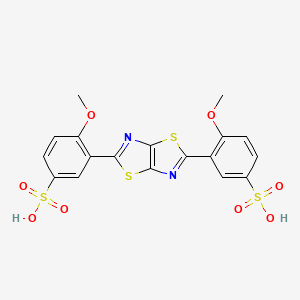

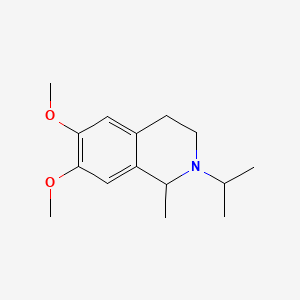

The compound “PKR inhibitor, negative control” is a small molecule primarily used in scientific research to control the biological activity of protein kinase R (PKR). PKR is an interferon-induced protein kinase that plays a crucial role in the cellular response to viral infections by sensing double-stranded RNA and inhibiting protein synthesis through phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α) . The negative control version of the PKR inhibitor is an inactive structural analog, which serves as a reference to validate the specificity and efficacy of active PKR inhibitors .

Preparation Methods

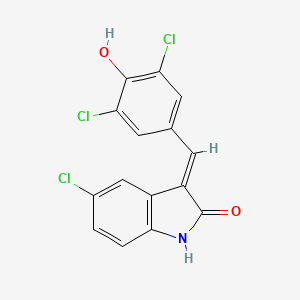

The synthesis of PKR inhibitor, negative control, involves the preparation of an oxindole compound. One of the synthetic routes includes the reaction of 5-chloro-3-(3,5-dichloro-4-hydroxybenzylidene)-1,3-dihydro-indol-2-one with appropriate reagents under controlled conditions . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) or ethanol, and the product is purified through techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% . Industrial production methods would follow similar synthetic routes but on a larger scale, ensuring consistency and quality through rigorous quality control measures.

Chemical Reactions Analysis

The PKR inhibitor, negative control, primarily undergoes substitution reactions due to the presence of reactive halogen atoms in its structure. Common reagents used in these reactions include nucleophiles such as amines or thiols, which can replace the halogen atoms under suitable conditions. The major products formed from these reactions are substituted oxindole derivatives . The compound is stable under standard laboratory conditions and does not readily undergo oxidation or reduction reactions.

Scientific Research Applications

The PKR inhibitor, negative control, is widely used in scientific research to study the role of PKR in various cellular processes. It is used as a reference compound to validate the specificity of active PKR inhibitors in experiments involving phosphorylation and dephosphorylation . In biology and medicine, it helps in understanding the mechanisms of PKR-related pathways in diseases such as cancer, diabetes, and neurodegenerative disorders . Additionally, it has applications in the study of viral infections, where it aids in elucidating the antiviral response mediated by PKR . The compound also exhibits neuroprotective effects by inhibiting neuronal death induced by certain stressors .

Mechanism of Action

As a negative control, this compound does not inhibit PKR activity. Instead, it serves as an inactive analog to demonstrate the specificity of active PKR inhibitors. The active PKR inhibitors typically function by binding to the ATP-binding site of PKR, preventing its autophosphorylation and subsequent activation . This inhibition blocks the phosphorylation of eIF2α, thereby allowing protein synthesis to continue and preventing the antiviral response . The negative control compound, however, does not interact with the ATP-binding site and does not affect PKR activity .

Comparison with Similar Compounds

Similar compounds to the PKR inhibitor, negative control, include other inactive structural analogs of PKR inhibitors and compounds that target related kinases. Examples include imidazolo-oxindole PKR inhibitors and other RNA-dependent protein kinase inhibitors . The uniqueness of the PKR inhibitor, negative control, lies in its specific design as an inactive analog, which makes it an essential tool for validating the specificity and efficacy of active PKR inhibitors in research .

Properties

Molecular Formula |

C15H8Cl3NO2 |

|---|---|

Molecular Weight |

340.6 g/mol |

IUPAC Name |

(3E)-5-chloro-3-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-1H-indol-2-one |

InChI |

InChI=1S/C15H8Cl3NO2/c16-8-1-2-13-9(6-8)10(15(21)19-13)3-7-4-11(17)14(20)12(18)5-7/h1-6,20H,(H,19,21)/b10-3+ |

InChI Key |

ZJFMARHFPUZEKI-XCVCLJGOSA-N |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)/C(=C\C3=CC(=C(C(=C3)Cl)O)Cl)/C(=O)N2 |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CC3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

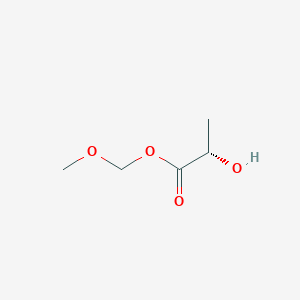

![2-Hydroxyisopropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]isocrotonate](/img/structure/B13781018.png)

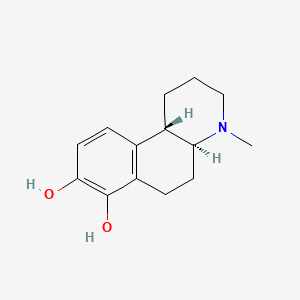

![bis-(2,3,5,6-1H,4H-tetrahydroquinolizino[9,9a,1-gh]coumarin-3-yl)carbonyl](/img/structure/B13781073.png)